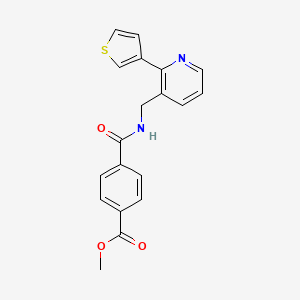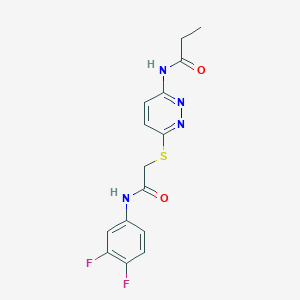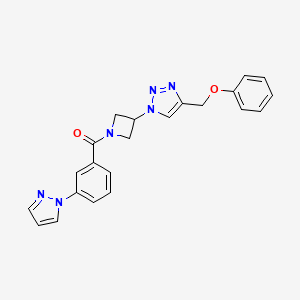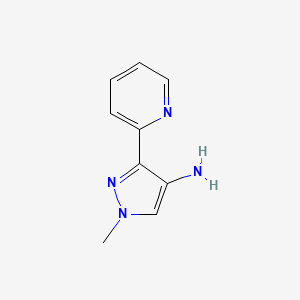![molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0](/img/structure/B2812152.png)
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester” is a significant compound that serves as a fundamental component in the production of boronic acids . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of this compound is C21H34BNO4 . Its InChI code is 1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 375.32 . It should be stored at refrigerated temperatures .Scientific Research Applications
- Selective Tumor Cell Inhibition : Researchers have used this compound as a starting material for synthesizing 6-(hetero)arylthieno[3,2-b]pyridines. These derivatives exhibit selective inhibition of human tumor cells .
- Suzuki-Miyaura Coupling : The functionalization of deuteroporphyrin IX dimethyl ester through Suzuki-Miyaura coupling involves the use of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid pinacol ester .
- While boronic acids and their esters are promising for drug design and drug delivery, they are marginally stable in water. Some phenylboronic pinacol esters, including BS-33662, have been investigated as potential boron carriers for neutron capture therapy .
Medicinal Chemistry and Drug Development
Boron-Carriers for Neutron Capture Therapy
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
BS-33662, as a boronic acid pinacol ester, is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like BS-33662) with an organic halide or triflate using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
In the context of the suzuki–miyaura reaction, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.
properties
IUPAC Name |
tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMPDZHZHJVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2812069.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2812070.png)
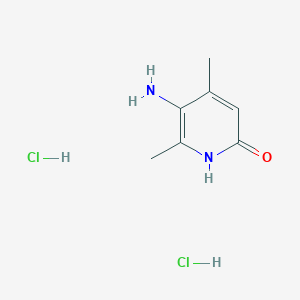
![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
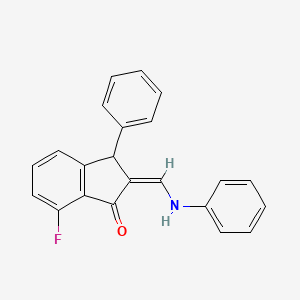
![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)
